
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide, commonly known as CCT018159, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. CCT018159 has been shown to inhibit the activity of several kinases, including the protein kinase CK2, which has been implicated in various diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
CCT018159 exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. CCT018159 has also been shown to inhibit other kinases such as DYRK1A and PIM1, which are also involved in cellular signaling pathways.
Biochemical and Physiological Effects:
CCT018159 has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, which are mechanisms that can lead to tumor regression. In neuronal cells, it has been shown to protect against oxidative stress and amyloid-beta toxicity, which are mechanisms that can contribute to neurodegeneration. However, the exact mechanisms by which CCT018159 exerts its effects are still not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
CCT018159 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified, which allows for the generation of analogs with potentially improved pharmacological properties. Another advantage is that it has been shown to have potent activity against several kinases, which makes it a useful tool for studying cellular signaling pathways. However, one limitation is that its specificity for CK2 and other kinases is not fully understood, which can lead to off-target effects. Another limitation is that its pharmacokinetic properties are not well characterized, which can make it difficult to determine optimal dosing regimens for in vivo studies.
Future Directions
There are several future directions for research on CCT018159. One direction is to further investigate its specificity for CK2 and other kinases, which can help to identify potential off-target effects and improve its selectivity. Another direction is to study its pharmacokinetic properties in more detail, which can help to optimize dosing regimens for in vivo studies. Additionally, further studies are needed to elucidate the exact mechanisms by which CCT018159 exerts its effects, which can help to identify potential new therapeutic targets. Finally, the development of analogs with improved pharmacological properties can lead to the discovery of new drugs with potential therapeutic applications.
Synthesis Methods
The synthesis of CCT018159 involves several steps, starting with the reaction of 1-cyanocyclobutane with methylamine to form N-methyl-1-cyanocyclobutylamine. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid to form the final product, CCT018159. The synthesis has been reported in several scientific publications and involves the use of various reagents and conditions to achieve high yields and purity of the final product.
Scientific Research Applications
CCT018159 has been studied for its potential therapeutic applications in several disease models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential treatment for various types of cancer. It has also been studied for its potential neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-13(11(7-12)5-2-6-11)10(15)8-3-4-9(18-8)14(16)17/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSANOBULDONKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

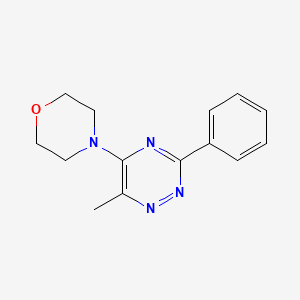
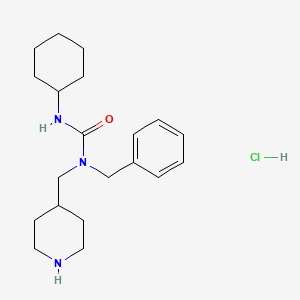
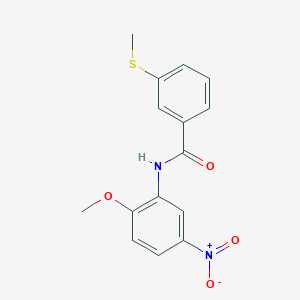
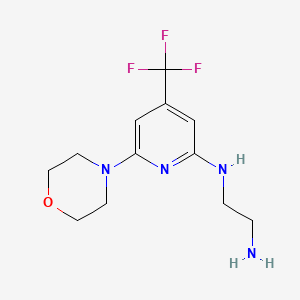
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)

![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)
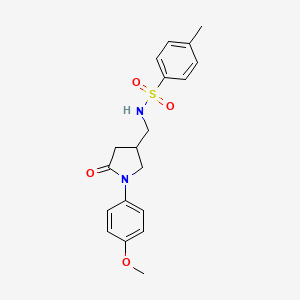
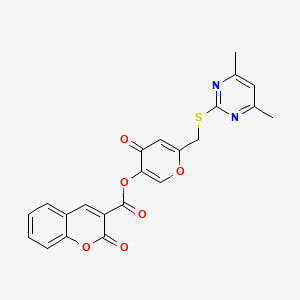
![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)



![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)